Cas no 459-53-0 (4-Fluorocyclohex-3-enecarbonitrile)

4-Fluorocyclohex-3-enecarbonitrile structure
459-53-0 structure
商品名:4-Fluorocyclohex-3-enecarbonitrile
CAS番号:459-53-0
MF:C7H8NF
メガワット:125.14352
CID:1094570
PubChem ID:23443577

4-Fluorocyclohex-3-enecarbonitrile 化学的及び物理的性質

名前と識別子

    • 4-Fluorocyclohex-3-enecarbonitrile
    • 4-fluorocyclohex-3-ene-1-carbonitrile
    • 459-53-0
    • DTXSID50634192
    • SCHEMBL4883575
    • インチ: InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2
    • InChIKey: RJKKMTWHFXXZAR-UHFFFAOYSA-N
    • ほほえんだ: C1C=C(CCC1C#N)F

計算された属性

  • せいみつぶんしりょう: 125.064077422g/mol
  • どういたいしつりょう: 125.064077422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

4-Fluorocyclohex-3-enecarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736299-1g
4-Fluorocyclohex-3-ene-1-carbonitrile
459-53-0 98%
1g
¥4949.00 2024-05-12
Chemenu
CM201381-1g
4-fluorocyclohex-3-ene-1-carbonitrile
459-53-0 95%
1g
$830 2021-06-15

4-Fluorocyclohex-3-enecarbonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 2 h
1.2 Reagents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  30 min, rt; rt; 18 h, rt
リファレンス
Process for preparation of geminal (difluorocycloalkyl)methylamines
, World Intellectual Property Organization, , ,

4-Fluorocyclohex-3-enecarbonitrile Raw materials

4-Fluorocyclohex-3-enecarbonitrile Preparation Products

4-Fluorocyclohex-3-enecarbonitrile 関連文献

4-Fluorocyclohex-3-enecarbonitrileに関する追加情報

4-Fluorocyclohex-3-enecarbonitrile: A Comprehensive Overview

4-Fluorocyclohex-3-enecarbonitrile (CAS No. 459-53-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a fluorinated cyclohexene ring and a nitrile group, exhibits a range of interesting properties that make it a valuable subject for research and application.

The cyclohexene ring in 4-fluorocyclohex-3-enecarbonitrile serves as a versatile platform for chemical modifications. The presence of the fluorine atom introduces electronic effects that can influence the reactivity and stability of the molecule. Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and coatings.

One of the most notable aspects of 4-fluorocyclohex-3-enecarbonitrile is its role in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with specific pharmacological properties. For instance, the nitrile group can be readily transformed into other functional groups, enabling the creation of diverse chemical libraries for screening potential drug candidates.

Recent advancements in synthetic chemistry have also shed light on novel methods for synthesizing 4-fluorocyclohex-3-enecarbonitrile. These methods often involve catalytic processes that enhance efficiency and selectivity, making large-scale production more feasible. The compound's ability to undergo various types of reactions, such as cycloadditions and nucleophilic substitutions, further underscores its importance in organic synthesis.

In terms of applications, 4-fluorocyclohex-3-enecarbonitrile has shown promise in the development of electronic materials. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Moreover, its compatibility with modern manufacturing techniques positions it as a potential key component in next-generation technologies.

The structural versatility of 4-fluorocyclohex-3-enecarbonitrile also extends to its use in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical strength and thermal stability. These polymers find applications in aerospace, automotive industries, and advanced packaging solutions.

From an environmental standpoint, researchers have investigated the biodegradation pathways of 4-fluorocyclohex-3-enecarbonitrile to assess its impact on ecosystems. Studies indicate that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This information is crucial for developing sustainable practices in its production and disposal.

In summary, 4-fluorocyclohex-3-enecarbonitrile (CAS No. 459-53-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, reactivity, and functional versatility continue to drive innovative research and development efforts. As new insights emerge from ongoing studies, this compound is poised to play an even more significant role in advancing modern science and technology.

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